![molecular formula C19H21F3N4O2 B2465186 2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide CAS No. 1775410-84-8](/img/structure/B2465186.png)

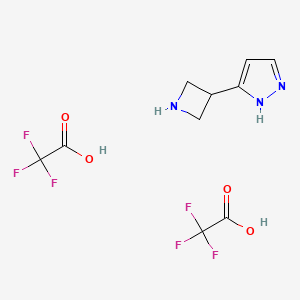

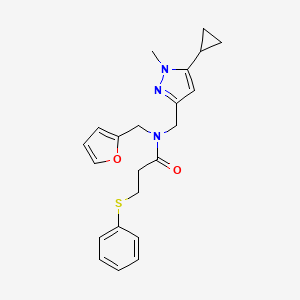

2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the activation of B cells and is responsible for the production of antibodies. Inhibition of BTK has been shown to be effective in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Applications De Recherche Scientifique

Piperidine Derivatives

Piperidine derivatives, including those related to the queried compound, have been studied for their synthesis methods, pharmacological properties, and uses. For example, derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol have been explored for various applications (Vardanyan, 2018).

Glycine Transporter Type-2 Inhibitors

Phenoxymethylbenzamide derivatives, closely related to the queried compound, have been discovered as novel classes of GlyT-2 inhibitors. These compounds have shown inhibitory activity and potential applications in neuropathic pain models (Takahashi et al., 2014).

GPR119 Agonists

The compound has been involved in the optimization of G protein-coupled receptor 119 (GPR119) agonists. N-trifluoromethyl group installation enhanced GPR119 agonist activity and improved human ether-à-go-go-related gene (hERG) inhibition profile, offering potential therapeutic applications (Kubo et al., 2021).

Antimicrobial Activity

Some piperidine-containing pyrimidine imines and thiazolidinones, related to the queried compound, have been synthesized and evaluated for their antibacterial activity. These compounds have shown potential in combating bacterial infections (C.Merugu et al., 2010).

Molecular Structure Analysis

The molecular structures of various compounds, including those with a trifluoromethyl-substituted pyrimidine component, have been analyzed to understand their conformation, bond lengths, and electronic structures. This analysis is crucial for predicting their behavior and potential applications in different fields (Li et al., 2005).

Anticonvulsant Properties

Anticonvulsant drugs with structures similar to the queried compound have been studied. Their crystal structures have been solved and analyzed, providing insights into their electronic properties and potential therapeutic applications (Georges et al., 1989).

Propriétés

IUPAC Name |

2-phenoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O2/c1-13(28-15-5-3-2-4-6-15)18(27)25-14-7-9-26(10-8-14)17-11-16(19(20,21)22)23-12-24-17/h2-6,11-14H,7-10H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZKLQKRGVZCSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2465103.png)

![Bis[(hexylcarbamothioyl)sulfanyl]nickel](/img/structure/B2465104.png)

![(E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2465105.png)

![N-(3-chloro-4-methylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2465108.png)

![N-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2465109.png)

![1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2465117.png)

![Pyridin-3-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2465123.png)